![molecular formula C10H12ClNO B1360922 3-(4-Chloro-2-methylphenoxy)azetidine CAS No. 954223-36-0](/img/structure/B1360922.png)
3-(4-Chloro-2-methylphenoxy)azetidine
Overview
Description
3-(4-Chloro-2-methylphenoxy)azetidine is a chemical compound with the molecular formula C10H12ClNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and methyl group attached to a phenoxy ring, which is further connected to an azetidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Chloro-2-methylphenoxy)azetidine typically involves the reaction of 4-chloro-2-methylphenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(4-Chloro-2-methylphenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
Synthesis and Chemical Properties
3-(4-Chloro-2-methylphenoxy)azetidine can be synthesized through various chemical reactions involving azetidine derivatives. The compound features a four-membered ring structure, which is known for its reactivity and versatility in organic synthesis. Recent studies have highlighted the utility of azetidines in the preparation of complex molecules due to their ability to participate in nucleophilic ring-opening and rearrangement reactions .
Antimicrobial Properties
Research has indicated that compounds containing azetidine structures exhibit promising antimicrobial properties. For instance, novel derivatives of azetidinone have been synthesized and tested against various bacterial and fungal strains, demonstrating significant inhibition of microbial growth . The specific compound this compound has been investigated for its potential as an antibiotic enhancer, suggesting that it may improve the efficacy of existing antibiotics .
Anticancer Activity
Azetidine derivatives have also been explored for their anticancer properties. Studies have shown that certain azetidinone compounds can inhibit the proliferation of cancer cells, including breast and prostate cancer lines . The mechanism often involves inducing apoptosis in these cells, making azetidine-based compounds a subject of interest for developing new cancer therapies.
Agricultural Applications
The compound's chlorinated phenoxy group suggests potential applications in herbicides or plant growth regulators. Research into related compounds has shown that they can affect plant growth and development, indicating that this compound might be useful in agricultural formulations aimed at pest control or crop enhancement .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(4-Chloro-2-methylphenoxy)azetidine can be compared with other similar compounds, such as:
3-(4-Methylphenoxy)azetidine: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
3-(4-Chloro-3-methylphenoxy)azetidine: Has a different position of the methyl group, which can affect its chemical properties and interactions.
3-(4-Fluorophenyl)azetidine: Contains a fluorine atom instead of a chlorine atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
3-(4-Chloro-2-methylphenoxy)azetidine is a chemical compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. Its unique structure, featuring a chloro and methyl group attached to a phenoxy ring linked to an azetidine ring, lends it distinct chemical properties that are being explored in scientific studies.
- Molecular Formula : C10H12ClNO
- IUPAC Name : this compound
- InChI Key : ZHFGZSABPZSDQP-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzyme activities and alter cellular signaling pathways, leading to various biological effects such as:
- Inhibition of enzyme activity
- Induction of apoptosis in cancer cells
- Antimicrobial effects against various pathogens
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, azetidinone derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus anthracis, as well as fungi like Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications to the azetidine framework can enhance antimicrobial efficacy.
Anticancer Activity
Studies have demonstrated that azetidine derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds within this class have been shown to induce apoptosis in breast cancer cells (e.g., MCF-7 and MDA-MB-231) at nanomolar concentrations . The mechanism involves the disruption of cellular processes essential for cancer cell survival.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(4-Methylphenoxy)azetidine | Lacks chloro group | Lower reactivity |
3-(4-Chloro-3-methylphenoxy)azetidine | Different methyl position | Altered activity profile |
3-(4-Fluorophenyl)azetidine | Contains fluorine instead of chlorine | Different chemical properties |
The unique substitution pattern of this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies
- Anticancer Efficacy : A study reported that azetidinone derivatives inhibited tumor growth in xenograft models, demonstrating the potential for therapeutic applications in oncology .
- Antimicrobial Testing : In vitro tests revealed that azetidinone compounds exhibited comparable effectiveness to standard antibiotics against resistant strains, indicating their potential as antibiotic enhancers .
Properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFGZSABPZSDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647902 | |
Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954223-36-0 | |
Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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